molecular formula C4H6O3 B034567 1,3-Dioxan-2-one CAS No. 31852-84-3

1,3-Dioxan-2-one

Cat. No. B034567
CAS RN: 31852-84-3
M. Wt: 102.09 g/mol
InChI Key: YFHICDDUDORKJB-UHFFFAOYSA-N
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Patent
US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

Inputs

Step One
Name
Quantity
85.07 g
Type
reactant
Smiles
C[C@H]1C(=O)O[C@H](C(=O)O1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Three
Name
Quantity
8.52 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 140° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 80° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 80° C. overnight under a slow nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
After the acetic acid and acetic anhydride distillation
ADDITION
Type
ADDITION
Details
180 mL of tetrahydrofuran/water (85/15; v/v) was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to drop to 60° C
WAIT
Type
WAIT
Details
After 15 min the reaction mixture was transferred to a round bottom flask
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed under vacuum on a rotary evaporator
ADDITION
Type
ADDITION
Details
Chloroform (300 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(OCCCO1)=O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

Inputs

Step One
Name
Quantity
85.07 g
Type
reactant
Smiles
C[C@H]1C(=O)O[C@H](C(=O)O1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Three
Name
Quantity
8.52 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 140° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 80° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 80° C. overnight under a slow nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
After the acetic acid and acetic anhydride distillation
ADDITION
Type
ADDITION
Details
180 mL of tetrahydrofuran/water (85/15; v/v) was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to drop to 60° C
WAIT
Type
WAIT
Details
After 15 min the reaction mixture was transferred to a round bottom flask
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed under vacuum on a rotary evaporator
ADDITION
Type
ADDITION
Details
Chloroform (300 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(OCCCO1)=O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

Inputs

Step One
Name
Quantity
85.07 g
Type
reactant
Smiles
C[C@H]1C(=O)O[C@H](C(=O)O1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Three
Name
Quantity
8.52 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 140° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 80° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 80° C. overnight under a slow nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
After the acetic acid and acetic anhydride distillation
ADDITION
Type
ADDITION
Details
180 mL of tetrahydrofuran/water (85/15; v/v) was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to drop to 60° C
WAIT
Type
WAIT
Details
After 15 min the reaction mixture was transferred to a round bottom flask
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed under vacuum on a rotary evaporator
ADDITION
Type
ADDITION
Details
Chloroform (300 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(OCCCO1)=O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05725841

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]

Inputs

Step One
Name
Quantity
85.07 g
Type
reactant
Smiles
C[C@H]1C(=O)O[C@H](C(=O)O1)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.51 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Three
Name
Quantity
8.52 g
Type
reactant
Smiles
C1(OCCCO1)=O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation head
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 140° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off water
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 80° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 80° C. overnight under a slow nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
After the acetic acid and acetic anhydride distillation
ADDITION
Type
ADDITION
Details
180 mL of tetrahydrofuran/water (85/15; v/v) was added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to drop to 60° C
WAIT
Type
WAIT
Details
After 15 min the reaction mixture was transferred to a round bottom flask
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was removed under vacuum on a rotary evaporator
ADDITION
Type
ADDITION
Details
Chloroform (300 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a "d" fritted glass funnel
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled from the oligomer by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(OCCCO1)=O
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.